molecular formula C18H23F3N2O2 B3016592 Tert-butyl 4-trifluoromethylspiro[indoline-3,4'-piperidine]-1'-carboxylate CAS No. 1129421-52-8

Tert-butyl 4-trifluoromethylspiro[indoline-3,4'-piperidine]-1'-carboxylate

Cat. No. B3016592
CAS RN: 1129421-52-8
M. Wt: 356.389
InChI Key: LZUATKFQCAMJLE-UHFFFAOYSA-N
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Description

The compound you’re asking about seems to be a spirocyclic compound. Spirocyclic compounds are becoming key building blocks for drug discovery as these templates have been shown to exhibit a variety of interesting biological activities .


Molecular Structure Analysis

The molecular structure of spirocyclic compounds is unique and allows them to interact with a wide range of receptors . This has resulted in significant interest in developing efficient methods to prepare spiro compounds .


Chemical Reactions Analysis

In the synthesis of a related spirocyclic oxindole analogue, key reactions include dianion alkylation, cyclization, and demethylation .

Scientific Research Applications

Fluorescence Sensor

Spiro[indoline-3,4’-pyrano[2,3-c]pyrazoles], a similar compound to the one , has been used as a selective fluorescence sensor for the detection of Hg 2+ . This application is particularly useful in environmental monitoring and biochemistry .

Synthesis of Bioactive Organic Compounds

The synthesis of spirooxindole derivatives, which are bioactive organic compounds, is an intense research area in organic synthesis . These derivatives have a distinctive place in organic and medicinal chemistry .

Green Chemistry

The synthesis of spiro[indoline-3,4’-pyrano[2,3-c]pyrazoles] derivatives is performed via a three-component cyclocondensation reaction of isatins, pyrazolones, and malononitrile in aqueous media . This methodology aligns with the principles of green chemistry, which emphasizes the use of environmentally friendly solvents and reaction conditions .

Drug Discovery

Spiro compounds, including spirocyclic oxindole analogues, are key building blocks for drug discovery . They have been shown to exhibit a variety of interesting biological activities, such as growth hormone secretagogues, neurokinin antagonists, oxytocin antagonists, monoamine transporter inhibitors, bradykinin antagonists, and cell cycle inhibitors .

Efficient Synthetic Pathways

An efficient, scalable synthesis approach towards the spirocyclic oxindole analogue 1’-(tert-butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidine]-5-carboxylic acid has been described . This approach involves dianion alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate and demethylation of the resulting spirocyclic oxindole .

Exploration of New Avenues in Drug Discovery

The synthesis of unique spiro[indoline-2,3’-piperidine] derivatives through intramolecular Buchwald-Hartwig N-Arylation of Bicyclic Hydrazines provides access to new chemical space of spirocycles . This could be useful for exploring new avenues of research in drug discovery .

Future Directions

Spirocyclic compounds are becoming increasingly important in drug discovery due to their unique structures and biological activities . Future research will likely focus on developing efficient methods to synthesize these compounds and exploring their potential applications in medicine .

properties

IUPAC Name

tert-butyl 4-(trifluoromethyl)spiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F3N2O2/c1-16(2,3)25-15(24)23-9-7-17(8-10-23)11-22-13-6-4-5-12(14(13)17)18(19,20)21/h4-6,22H,7-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZUATKFQCAMJLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=CC=CC(=C23)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-trifluoromethylspiro[indoline-3,4'-piperidine]-1'-carboxylate

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